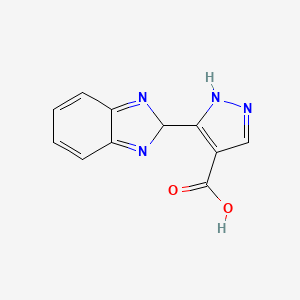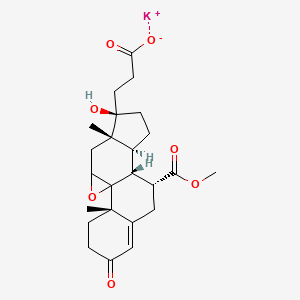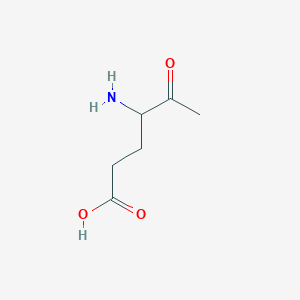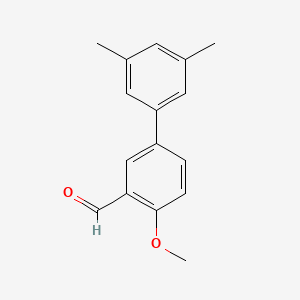
5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4-position, two methyl groups at the 3’ and 5’ positions, and an aldehyde group at the 3-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride . The reaction conditions typically involve the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1,4-dimethylbenzene to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl compounds, including 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde, often utilizes catalytic coupling reactions such as the Suzuki-Miyaura reaction. This method involves the use of palladium catalysts and boronic acids to form the biphenyl structure under mild conditions . The scalability and efficiency of this method make it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
科学的研究の応用
4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
類似化合物との比較
Similar Compounds
4-Methoxy-3’,5’-dimethylbiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,5-Dimethyl-4-methoxybiphenyl: Similar structure but different substitution pattern, affecting its chemical and physical properties.
4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carboxylic acid: Oxidized form of the aldehyde compound, with different reactivity and applications.
Uniqueness
4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both electron-donating (methoxy and methyl) and electron-withdrawing (aldehyde) groups on the biphenyl structure. This combination allows for a wide range of chemical reactivity and makes it a versatile intermediate in organic synthesis .
特性
分子式 |
C16H16O2 |
|---|---|
分子量 |
240.30 g/mol |
IUPAC名 |
5-(3,5-dimethylphenyl)-2-methoxybenzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-11-6-12(2)8-14(7-11)13-4-5-16(18-3)15(9-13)10-17/h4-10H,1-3H3 |
InChIキー |
KLENEFHHTCTLIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)OC)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-6,8-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723733.png)
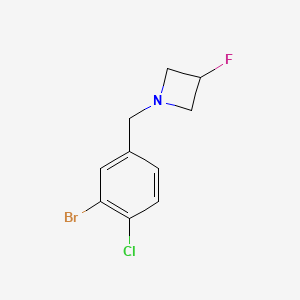
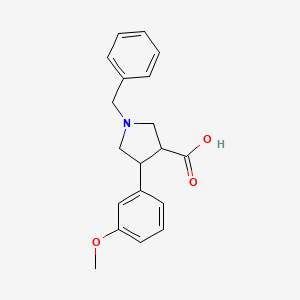
![2-Isobutoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13723763.png)
![1-[2-(3-Chlorophenyl)-ethyl]-1H-pyrazol-4-ol](/img/structure/B13723768.png)
![(3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13723772.png)
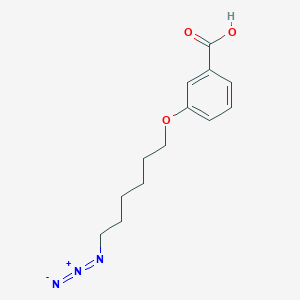
![(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentoxy]ethoxy]ethoxy]pentanoate](/img/structure/B13723795.png)

